Apinaca

Catalog No.
S519126
CAS No.
1345973-53-6
M.F
C23H31N3O
M. Wt
365.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apinaca

CAS Number

1345973-53-6

Product Name

Apinaca

IUPAC Name

N-(1-adamantyl)-1-pentylindazole-3-carboxamide

Molecular Formula

C23H31N3O

Molecular Weight

365.5 g/mol

InChI

InChI=1S/C23H31N3O/c1-2-3-6-9-26-20-8-5-4-7-19(20)21(25-26)22(27)24-23-13-16-10-17(14-23)12-18(11-16)15-23/h4-5,7-8,16-18H,2-3,6,9-15H2,1H3,(H,24,27)

InChI Key

UCTCCIPCJZKWEZ-UHFFFAOYSA-N

SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC34CC5CC(C3)CC(C5)C4

solubility

Soluble in DMSO

Synonyms

APINACA; N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide; RAPINACA; AKB48; AKB-48; AKB 48

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC34CC5CC(C3)CC(C5)C4

The exact mass of the compound Apinaca is 365.2467 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Important Note

Apinaca, also known as AKB-48, is a synthetic cannabinoid. Due to its potential for abuse and psychoactive effects, research on Apinaca is strictly regulated and typically focused on understanding its dangers and developing detection methods.

  • Pharmacological Characterization:

Researchers use Apinaca to study how synthetic cannabinoids interact with the body's cannabinoid receptors. This research helps scientists understand the mechanisms by which these drugs produce psychoactive effects. In vitro (cell-based) and in vivo (animal) studies have been conducted to explore Apinaca's binding affinity to cannabinoid receptors and its overall pharmacological profile [].

  • Analytical Method Development:

Due to the emergence of Apinaca and other synthetic cannabinoids as drugs of abuse, there's a need for effective methods to detect them in biological samples and seized materials. Scientific research plays a crucial role in developing and validating analytical techniques like chromatography and mass spectrometry for the specific identification of Apinaca [].

  • Safety and Toxicology:

Because Apinaca is a psychoactive compound with unknown long-term effects, researchers use it to investigate its potential health risks. This includes studies on Apinaca's toxicity in various animal models to assess its impact on organs and physiological systems [].

Apinaca, also known as N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide, is a synthetic cannabinoid that acts primarily as a potent agonist for the cannabinoid receptors, specifically the CB1 and CB2 receptors. This compound was first identified in Japan in 2012 as an ingredient in herbal smoking blends and has since been classified as a Schedule I controlled substance in various jurisdictions, including the United States. Its structure features an indazole core with an adamantyl group, which contributes to its pharmacological properties .

Apinaca acts as a cannabinoid receptor agonist, particularly targeting the CB1 receptor in the brain. CB1 receptors are involved in the psychoactive effects of cannabis, and Apinaca binding to these receptors produces similar effects like euphoria, relaxation, and altered perception [, ].

Apinaca is a Schedule I controlled substance in the US due to its high potential for abuse and lack of accepted medical use [].

  • Toxicity: Apinaca can be significantly more potent than THC, leading to a higher risk of overdose and severe side effects, including psychosis, seizures, vomiting, rapid heart rate, and even death [, ].
  • Flammability: Apinaca is likely flammable as a typical organic compound.
  • Reactivity: Data on specific reactivity is unavailable, but Apinaca may react with strong acids or bases.

Apinaca undergoes extensive metabolic transformations primarily via cytochrome P450 enzymes. These reactions include hydroxylation and oxidation at various sites on the molecule, resulting in multiple metabolites. The primary metabolic pathways involve:

  • Hydroxylation: Monohydroxylated, dihydroxylated, and trihydroxylated products are formed.
  • Oxidation: Occurs on both the adamantyl ring and the aliphatic side chain.
  • Carboxylation: On the pentyl group by enzymes such as alcohol dehydrogenase .

These metabolic processes lead to a variety of metabolites that can be detected in biological fluids, aiding in forensic analysis .

Apinaca exhibits significant biological activity through its interaction with cannabinoid receptors. It is characterized as a full agonist at the CB1 receptor with a binding affinity (Ki) of approximately 3.24 nM and an effective concentration (EC50) of 142 nM. At the CB2 receptor, it acts as a partial agonist with a Ki of 1.68 nM . The pharmacological effects observed include:

  • Hypothermia: Induced at higher doses.
  • Analgesia: Pain-relieving effects noted in animal studies.
  • Catalepsy: A state of immobility observed in response to certain stimuli.
  • Altered Sensorimotor Responses: Changes in visual, acoustic, and tactile responses have been documented .

These effects are consistent with those produced by other synthetic cannabinoids.

Research indicates that Apinaca interacts significantly with various cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in its metabolism. Studies have shown that Apinaca can inhibit several CYP enzymes, leading to potential drug-drug interactions when co-administered with other substances metabolized by these pathways . Furthermore, its binding affinity at cannabinoid receptors suggests possible interactions that could influence physiological responses.

Apinaca shares structural and functional similarities with several other synthetic cannabinoids. Notable compounds include:

  • JWH-018: A well-known synthetic cannabinoid with similar agonistic properties at CB1 and CB2 receptors.
  • Δ9-Tetrahydrocannabinol (Δ9-THC): The primary psychoactive component of cannabis, serving as a benchmark for comparison.
  • APICA: Another synthetic cannabinoid closely related to Apinaca but differing slightly in structure.

Comparison Table

CompoundCB1 Ki (nM)CB2 Ki (nM)Agonist Type
Apinaca3.241.68Full/Partial
JWH-0189.628.55Full
Δ9-THC28.3537.82Full
APICANot specifiedNot specifiedFull

Apinaca's unique structural features and potent receptor activity distinguish it from these compounds while placing it within the broader category of synthetic cannabinoids .

N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide, commonly known as APINACA, represents a significant synthetic cannabinoid that was first identified in Japanese herbal smoking blends in March 2012 [1] [3]. The compound was never previously reported in the scientific or patent literature prior to its identification by forensic laboratories in Japan [1]. APINACA falls within the claims of a University of Connecticut patent despite not being disclosed as a specific example, suggesting that the synthetic approach draws from established indazole chemistry protocols [1].

The historical development of APINACA synthesis can be traced through patent literature dating back to 2010, where processes for preparing synthetic cannabinoids were outlined in two or three chemical synthesis steps [38]. The fundamental approach involves the preparation of indazole-3-carboxylic acid derivatives followed by amide coupling reactions with adamantane-containing amines [21]. Early synthetic methodologies focused on diazonium-free routes that were considered safer and more easily scalable for production [21].

The synthesis typically begins with 1H-indazole as the starting material, which undergoes N-alkylation at the 1-position with pentyl halides under basic conditions [11] [26]. Historical protocols employed sodium hydride in dimethylformamide as the alkylating medium, with 1-bromopentane serving as the alkylating agent [11]. The resulting 1-pentylindazole intermediate then requires conversion to the corresponding carboxylic acid derivative through established methodologies.

One significant historical approach involves the use of trifluoroacetic anhydride for the formation of 3-carboxy-alkylindazole intermediates [39]. This methodology proved operationally convenient and allowed for the preparation of common precursors on multigram scale without requiring chromatographic purification [11]. The three-step procedure involving alkylation, acylation with trifluoroacetic anhydride, and subsequent alkaline hydrolysis with fluoroform elimination became a standard approach [11].

Optimization of Carboxamide Coupling Reactions

The formation of the carboxamide bond in APINACA synthesis represents a critical step that has undergone significant optimization efforts [26]. Traditional carboxamide coupling reactions employ carbodiimide-based coupling reagents, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) emerging as a preferred choice due to its mild activating properties and resistance to racemization [26] [40].

Advanced coupling protocols utilize EDC·HCl in combination with hydroxybenzotriazole hydrate (HOBt) and N,N-diisopropylethylamine (DIPEA) to achieve optimal yields [26]. The reaction mechanism involves the formation of a stabilized HOBt leaving group through carboxyl group attack on the imide carbonyl carbon of the coupling reagent [40]. This generates an activated ester intermediate that undergoes nucleophilic substitution by the adamantyl amine to form the desired carboxamide product [40].

Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU) represents an alternative coupling reagent that demonstrates superior performance in certain synthetic contexts [40]. HBTU activates carboxylic acids through HOBt ester formation and shows particular utility in solid-phase peptide synthesis applications [40]. However, thermal hazard analysis indicates that HBTU poses potential explosive risks, requiring careful handling protocols [40].

Optimization studies have revealed that reaction conditions significantly impact the formation of side products [25]. The sequential addition of reagents, with acid chloride formation followed by amine addition, helps minimize unwanted carbodiimide-amine reactions that can consume starting materials before productive coupling occurs [25]. Temperature control and solvent selection also play crucial roles in maximizing coupling efficiency while minimizing decomposition pathways.

Alternative coupling methodologies include the use of oxalyl chloride for acid chloride formation, followed by treatment with the appropriate amine in the presence of triethylamine [11]. This approach generates carboxamides in 73-86% unoptimized yields following recrystallization from isopropanol-water mixtures [11]. The procedure proves particularly effective for adamantyl-containing substrates due to the stability of the adamantane framework under the reaction conditions.

Adamantyl Group Functionalization Strategies

The incorporation of the adamantyl moiety into APINACA represents a critical structural feature that influences both synthetic accessibility and biological activity [11]. Adamantane derivatives serve as versatile building blocks due to their rigid, cage-like hydrocarbon structure that provides exceptional stability under various reaction conditions [36]. The 1-adamantyl group specifically offers multiple functionalization possibilities while maintaining the characteristic three-dimensional architecture.

Direct amidation approaches utilize 1-aminoadamantane as the nucleophilic component in carboxamide coupling reactions [11]. This strategy proves highly effective when combined with activated carboxylic acid derivatives, yielding the desired N-(adamantan-1-yl) carboxamides in excellent yields [11]. The adamantyl amine demonstrates good nucleophilicity despite the steric bulk of the tricyclic framework, allowing for efficient coupling under standard conditions.

Alternative functionalization strategies involve the preparation of adamantyl-containing intermediates through multi-step sequences [26]. Protection-deprotection protocols enable the selective introduction of adamantyl groups at specific stages of the synthesis [26]. For example, the coupling of 1-adamantylamine with N-(tert-butoxycarbonyl)glycine derivatives, followed by Boc group cleavage, provides access to functionalized adamantyl intermediates suitable for further elaboration [26].

Recent advances in adamantyl functionalization include the development of one-pot Schmidt and Ritter reaction sequences that convert aldehydes directly to N-(1-adamantyl)amide derivatives [23]. This methodology employs sodium azide and tetrafluoroboric acid diethyl etherate in acetic acid to achieve the transformation without requiring column chromatographic purification [23]. The procedure offers significant advantages in terms of operational simplicity and product isolation efficiency [23].

The adamantyl group also participates in selective N2-alkylation reactions when applied to indazole substrates [30]. Mechanistic studies using quantum mechanical calculations reveal that the selectivity arises from thermodynamic control, with the N2-alkylated products being energetically favored [30]. This selectivity proves crucial for synthetic applications where regiocontrol is essential for obtaining the desired product isomer.

Purification and Isolation Techniques

The purification of APINACA and related synthetic cannabinoids requires specialized techniques due to the lipophilic nature of these compounds and the potential presence of closely related impurities [18]. Conventional purification methods include recrystallization, column chromatography, and liquid-liquid extraction procedures, each offering distinct advantages depending on the specific application requirements.

Recrystallization techniques utilize solvent systems such as isopropanol-water mixtures to achieve high purity products [11]. The crystallization process effectively removes impurities while providing materials suitable for analytical characterization [11]. APINACA typically forms white crystalline solids with melting points around 63.6°C, facilitating identification and purity assessment [3] [8].

High-performance liquid chromatography (HPLC) serves as a powerful purification tool, particularly when coupled with mass spectrometry detection [18]. Semi-preparative liquid chromatography with diode array detection and mass-triggered fraction collection enables the isolation of pure synthetic cannabinoids at milligram scales [18]. This approach proves essential for obtaining reference materials suitable for nuclear magnetic resonance spectroscopy and other advanced analytical techniques [18].

Size-exclusion chromatography represents an alternative purification strategy based on molecular size separation rather than molecular weight [14]. Column systems filled with porous polymer microspheres allow for the selective retention of compounds based on their ability to penetrate the porous matrix [14]. Larger molecules that cannot enter the channels move directly around the gel matrix, while smaller substances experience longer retention times [14].

Advanced purification protocols employ mass-triggered semipreparative liquid chromatography with diode array detection to achieve high-resolution separations [18]. This methodology combines the selectivity of mass spectrometry with the preparative capacity of HPLC to enable rapid purification of synthetic cannabinoids from complex mixtures [18]. The approach proves particularly valuable for isolating compounds from commercial formulations or seized materials where multiple synthetic cannabinoids may be present [18].

Dispersive liquid-liquid microextraction (DLLME) offers an efficient sample purification method for analytical applications [20] [37]. The technique involves the formation of a cloudy solution through the rapid addition of extractant and disperser solvents, followed by centrifugation to isolate the analyte-containing phase [20] [37]. This approach demonstrates excellent recovery efficiency while minimizing sample volume requirements and extraction time [20] [37].

Byproduct Analysis in Illicit Production

The illicit production of APINACA generates characteristic byproducts that provide valuable forensic intelligence regarding manufacturing methods and source attribution [29]. Analysis of seized materials reveals that bulk powders used as active ingredients typically exhibit purities ranging from 78 to 96%, indicating the consistent presence of manufacturing impurities in raw materials [29].

Regioisomeric impurities represent a significant class of byproducts arising from incomplete selectivity during the synthetic process [29]. The 2-alkyl-2H-indazole regioisomer of APINACA has been identified in synthetic cannabinoid products, likely resulting from improper purification during clandestine synthesis of the intended 1-alkyl-1H-indazole regioisomer [29]. These regioisomers can be distinguished through differences in gas chromatography-mass spectrometry fragmentation patterns [29].

Manufacturing impurities also arise from incomplete conversion during carboxamide coupling reactions [25]. Side products include unreacted starting materials, coupling reagent decomposition products, and alternative coupling products formed through competing reaction pathways [25]. The presence of residual carbodiimide reagents can lead to the formation of urea derivatives through hydrolysis or reaction with trace water [25].

Synthesis of APINACA in Chinese chemical companies has been identified as a predominant source of illicit material, with subsequent processing and packaging occurring within destination countries [3] [32]. This distributed manufacturing model creates opportunities for the introduction of additional impurities during handling and formulation processes [3]. Chemical companies operating as legitimate pharmaceutical intermediates suppliers may simultaneously produce synthetic cannabinoids, creating complex supply chains that blur the distinction between legal and illicit manufacturing [33].

Analysis of byproducts from oxidative metabolism studies reveals that APINACA undergoes extensive biotransformation, producing multiple hydroxylated metabolites [6] [10]. Primary metabolism includes mono-, di-, and trihydroxylation of the adamantyl moiety, with glucuronide conjugation of hydroxylated metabolites also occurring [6]. These metabolic byproducts, while not directly related to synthesis, provide important information about the compound's biological processing and can serve as markers for exposure assessment.

The identification of manufacturing byproducts requires sophisticated analytical techniques capable of detecting trace-level impurities in complex matrices [18]. High-resolution mass spectrometry coupled with comprehensive chromatographic separation enables the detection and structural characterization of minor components that may not be visible using conventional analytical methods [18]. This analytical capability proves essential for forensic investigations seeking to establish links between different seizures or identify manufacturing sources.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

365.246712621 g/mol

Monoisotopic Mass

365.246712621 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MHR0400Y84

Wikipedia

APINACA

Dates

Last modified: 08-15-2023
1: Drug Enforcement Administration, Department of Justice. Schedules of Controlled Substances: Temporary Placement of Six Synthetic Cannabinoids (5F-ADB, 5F-AMB, 5F-APINACA, ADB-FUBINACA, MDMB-CHMICA and MDMB-FUBINACA) into Schedule I. Temporary Scheduling Order. Fed Regist. 2017 Apr 10;82(67):17119-24. PubMed PMID: 28425681.
2: Drug Enforcement Administration, Department of Justice. Schedules of Controlled Substances: Temporary Placement of Six Synthetic Cannabinoids (5F-ADB, 5F-AMB, 5F-APINACA, ADB-FUBINACA, MDMB- CHMICA and MDMB-FUBINACA) Into Schedule I. Notice of Intent. Fed Regist. 2016 Dec 21;81(245):93595-9. PubMed PMID: 28068047.
3: Asada A, Doi T, Tagami T, Takeda A, Sawabe Y. Isomeric discrimination of synthetic cannabinoids by GC-EI-MS: 1-adamantyl and 2-adamantyl isomers of N-adamantyl carboxamides. Drug Test Anal. 2017 Mar;9(3):378-388. doi: 10.1002/dta.2124. Epub 2016 Nov 18. PubMed PMID: 27770510.
4: Drug Enforcement Administration, Department of Justice. Schedules of Controlled Substances: Placement of UR-144, XLR11, and AKB48 into Schedule I. Final rule. Fed Regist. 2016 May 11;81(91):29142-5. PubMed PMID: 27192731.
5: Frinculescu A, Lyall CL, Ramsey J, Miserez B. Variation in commercial smoking mixtures containing third-generation synthetic cannabinoids. Drug Test Anal. 2017 Feb;9(2):327-333. doi: 10.1002/dta.1975. Epub 2016 May 10. PubMed PMID: 27161591.
6: Jia W, Meng X, Qian Z, Hua Z, Li T, Liu C. Identification of three cannabimimetic indazole and pyrazole derivatives, APINACA 2H-indazole analogue, AMPPPCA, and 5F-AMPPPCA. Drug Test Anal. 2017 Feb;9(2):248-255. doi: 10.1002/dta.1967. Epub 2016 Mar 9. PubMed PMID: 26968728.
7: Hess C, Stockhausen S, Kernbach-Wighton G, Madea B. Death due to diabetic ketoacidosis: Induction by the consumption of synthetic cannabinoids? Forensic Sci Int. 2015 Dec;257:e6-e11. doi: 10.1016/j.forsciint.2015.08.012. Epub 2015 Aug 29. PubMed PMID: 26363623.
8: Gatch MB, Forster MJ. Δ9-Tetrahydrocannabinol-like effects of novel synthetic cannabinoids found on the gray market. Behav Pharmacol. 2015 Aug;26(5):460-8. doi: 10.1097/FBP.0000000000000150. PubMed PMID: 26061356; PubMed Central PMCID: PMC4497846.
9: Drug Enforcement Administration, Department of Justice. Schedules of controlled substances: extension of temporary placement of UR-144, XLR11, and AKB48 in schedule I of the Controlled Substances Act. Final order. Fed Regist. 2015 May 15;80(94):27854-6. PubMed PMID: 25985482.
10: Karinen R, Tuv SS, Øiestad EL, Vindenes V. Concentrations of APINACA, 5F-APINACA, UR-144 and its degradant product in blood samples from six impaired drivers compared to previous reported concentrations of other synthetic cannabinoids. Forensic Sci Int. 2015 Jan;246:98-103. doi: 10.1016/j.forsciint.2014.11.012. Epub 2014 Nov 21. PubMed PMID: 25485949.
11: Strano Rossi S, Odoardi S, Gregori A, Peluso G, Ripani L, Ortar G, Serpelloni G, Romolo FS. An analytical approach to the forensic identification of different classes of new psychoactive substances (NPSs) in seized materials. Rapid Commun Mass Spectrom. 2014 Sep 15;28(17):1904-16. doi: 10.1002/rcm.6969. PubMed PMID: 25088134.
12: Holm NB, Pedersen AJ, Dalsgaard PW, Linnet K. Metabolites of 5F-AKB-48, a synthetic cannabinoid receptor agonist, identified in human urine and liver microsomal preparations using liquid chromatography high-resolution mass spectrometry. Drug Test Anal. 2015 Mar;7(3):199-206. doi: 10.1002/dta.1663. Epub 2014 May 6. PubMed PMID: 24802286.
13: Gandhi AS, Zhu M, Pang S, Wohlfarth A, Scheidweiler KB, Liu HF, Huestis MA. First characterization of AKB-48 metabolism, a novel synthetic cannabinoid, using human hepatocytes and high-resolution mass spectrometry. AAPS J. 2013 Oct;15(4):1091-8. doi: 10.1208/s12248-013-9516-0. Epub 2013 Aug 3. PubMed PMID: 23913126; PubMed Central PMCID: PMC3787239.
14: Drug Enforcement Administration, Department of Justice. Schedules of controlled substances: temporary placement of three synthetic cannabinoids into Schedule I. Final order. Fed Regist. 2013 May 16;78(95):28735-9. PubMed PMID: 23678676.
15: Uchiyama N, Kawamura M, Kikura-Hanajiri R, Goda Y. URB-754: a new class of designer drug and 12 synthetic cannabinoids detected in illegal products. Forensic Sci Int. 2013 Apr 10;227(1-3):21-32. doi: 10.1016/j.forsciint.2012.08.047. Epub 2012 Oct 9. PubMed PMID: 23063179.

Explore Compound Types